molecular formula C5H7FO B8403215 2-fluoropent-2-enal

2-fluoropent-2-enal

Cat. No.: B8403215
M. Wt: 102.11 g/mol
InChI Key: SFODNYYPENIDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoropent-2-enal (C₅H₇FO) is an α,β-unsaturated aldehyde featuring a fluorine atom at the β-position of the pent-2-enal backbone. This compound’s structure combines the reactivity of an aldehyde group with the electron-withdrawing effects of fluorine, which enhances electrophilicity at the α-carbon. Such properties make it a valuable intermediate in organic synthesis, particularly for fluorinated pharmaceutical or agrochemical precursors.

Properties

Molecular Formula

C5H7FO

Molecular Weight

102.11 g/mol

IUPAC Name

2-fluoropent-2-enal

InChI

InChI=1S/C5H7FO/c1-2-3-5(6)4-7/h3-4H,2H2,1H3

InChI Key

SFODNYYPENIDIS-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C=O)F

Origin of Product

United States

Chemical Reactions Analysis

2-fluoropent-2-enal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

2-fluoropent-2-enal has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound may be utilized in the production of specific materials or as a component in various formulations.

Mechanism of Action

The mechanism of action of 2-fluoropent-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes of 2-fluoropent-2-enal and analogous compounds:

Compound Substituent at C2 Molecular Formula Key Functional Groups Electron Effects
This compound Fluorine (F) C₅H₇FO Aldehyde, α,β-unsaturated Strong electron-withdrawing (F)
2-Methylpent-2-enal Methyl (CH₃) C₆H₁₀O Aldehyde, α,β-unsaturated Electron-donating (CH₃)
2-Phenylpent-2-enal Phenyl (C₆H₅) C₁₁H₁₂O Aldehyde, α,β-unsaturated Electron-withdrawing (aryl)
4-Methyl-2-phenylpent-2-enal Methyl (CH₃), Phenyl (C₆H₅) C₁₂H₁₄O Aldehyde, α,β-unsaturated Steric hindrance (CH₃, C₆H₅)

Key Insights :

  • Fluorine’s electronegativity in this compound increases electrophilicity at the α-carbon, favoring nucleophilic additions (e.g., Michael additions) compared to methyl or phenyl substituents .
  • Steric effects in 4-methyl-2-phenylpent-2-enal reduce reactivity at the aldehyde group, unlike the fluorine-substituted analog .

Physicochemical Properties

Comparative physical properties (estimated for this compound based on analogs):

Property This compound 2-Methylpent-2-enal 2-Phenylpent-2-enal
Boiling Point (°C) ~110–120 (est.) 142–145 250–260
Solubility Moderate in polar solvents Low in water Insoluble in water
Stability Air-sensitive Stable under N₂ Light-sensitive

Key Findings :

  • Fluorine’s polarity increases solubility in polar aprotic solvents (e.g., DMF or acetone) compared to methyl or phenyl analogs .
  • 2-Phenylpent-2-enal’s high boiling point reflects its larger molecular weight and aromatic stabilization .

Insights :

  • 2-Phenylpent-2-enal is approved for food use in trace amounts, whereas fluorinated derivatives lack regulatory approval .

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